![molecular formula C10H13ClFNO2 B3228846 Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 1269634-08-3](/img/structure/B3228846.png)
Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl . It is a white crystalline powder. The compound is also known by its CAS number: 925412-81-3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-fluorobenzaldehyde with methyl acrylate in the presence of a suitable base. The resulting intermediate undergoes a subsequent reduction step to yield Methyl 3-amino-3-(3-fluorophenyl)propanoate . The hydrochloride salt is then formed by treating the free amine with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride consists of a 3-fluorophenyl group attached to a 3-amino-3-propanoate moiety. The hydrochloride counterion balances the positive charge on the amino group. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including ester hydrolysis , amine substitution , and acid-base reactions . Its reactivity depends on the functional groups present, particularly the amino and ester moieties. Researchers have explored its reactivity in the context of drug development and organic synthesis .
properties
IUPAC Name |
methyl 3-amino-3-(3-fluorophenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOEQWCXPGHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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